![molecular formula C20H17F3N2S2 B187408 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5739-07-1](/img/structure/B187408.png)
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazoloquinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. In vitro studies have shown its ability to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the expression of specific genes involved in cancer cell growth and proliferation. In terms of antimicrobial activity, studies have reported its ability to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is its high potency and specificity. It has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo studies.
将来の方向性
There are various future directions for the research and development of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione. One of the main areas of focus is its potential use as an anticancer agent, with further studies needed to determine its effectiveness in vivo. Additionally, further research is needed to determine its mechanism of action and potential side effects. Other areas of potential research include its use as an antimicrobial agent and its potential applications in other fields, such as materials science and electronics.
合成法
The synthesis of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with 2,4,6-trimethylbenzene-1,3-dithiol and 4-trifluoromethylphenyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.
科学的研究の応用
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, with research suggesting its effectiveness against various bacterial and fungal strains.
特性
CAS番号 |
5739-07-1 |
|---|---|
分子式 |
C20H17F3N2S2 |
分子量 |
406.5 g/mol |
IUPAC名 |
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H17F3N2S2/c1-11-5-4-6-14-15-17(19(2,3)24-16(11)14)27-25(18(15)26)13-9-7-12(8-10-13)20(21,22)23/h4-10,24H,1-3H3 |
InChIキー |
BUHMXYIYULARKK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C(F)(F)F |
正規SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



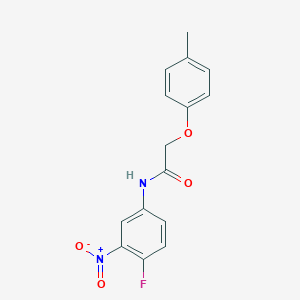

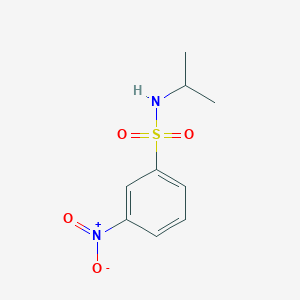
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
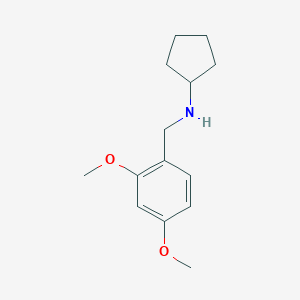
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
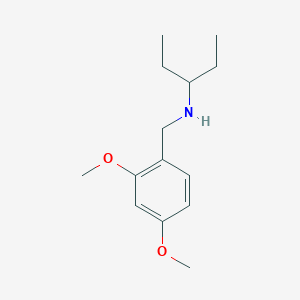
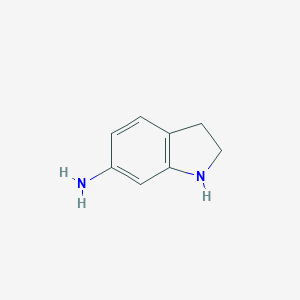
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)